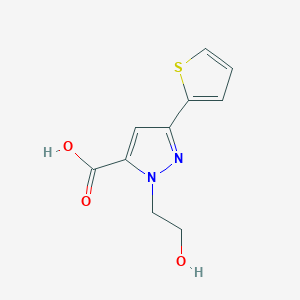

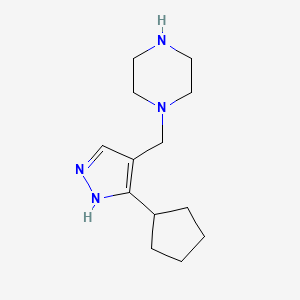

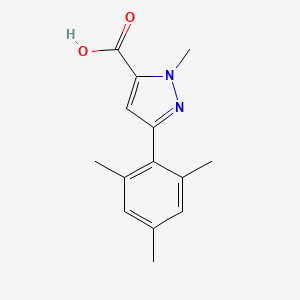

1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

Übersicht

Beschreibung

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular weight of 1-((5-Cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is 234.34 g/mol.Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition Activities

Novel derivatives incorporating the piperazine moiety have been synthesized and evaluated for their antibacterial efficacies and enzyme inhibition activities. For instance, bis(pyrazole-benzofuran) hybrids with a piperazine linker have demonstrated potent antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. Compound 5e, in particular, showed significant biofilm inhibition activities and was found to be a potent inhibitor of the MurB enzyme, a crucial target in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).

Anticancer Evaluation

A study on polyfunctional substituted 1,3-thiazoles, which includes compounds with a piperazine substituent, has demonstrated anticancer activities against various cancer cell lines. The presence of the piperazine group was noted to significantly impact the compound's efficacy, indicating its importance in the design of anticancer agents (Turov, 2020).

Molecular Structure Investigations

Research on s-triazine derivatives incorporating pyrazole/piperazine/aniline moieties has been conducted to explore their molecular structures. These studies, which include X-ray crystallography and DFT calculations, contribute to the understanding of intermolecular interactions and electronic properties, which are crucial for the design of novel compounds with enhanced activities (Shawish et al., 2021).

Anxiolytic and Antidepressant-like Effects

The derivatives of piperazine have been investigated for their potential anxiolytic and antidepressant-like effects. A study on a new phenylpiperazine derivative, LQFM005, and its hydroxylated metabolite LQFM235, has shown that oral administration in mice can produce significant anxiolytic and antidepressant-like effects, highlighting the therapeutic potential of piperazine derivatives in treating anxiety and depression (Moreira et al., 2021).

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives have diverse biological activities and have been shown to be cytotoxic to several human cell lines . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Mode of Action

It is known that piperazine derivatives often interact with their targets via hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

It is known that pyrazole derivatives have a wide variety of biological activities .

Pharmacokinetics

It is known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Result of Action

It is known that some piperazine derivatives have shown significant effects on both allergic asthma and allergic itching .

Action Environment

It is known that piperazine readily absorbs water and carbon dioxide from the air .

Eigenschaften

IUPAC Name |

1-[(5-cyclopentyl-1H-pyrazol-4-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-2-4-11(3-1)13-12(9-15-16-13)10-17-7-5-14-6-8-17/h9,11,14H,1-8,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZUBIQYWBJMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=NN2)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B1470202.png)

![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)

![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)